methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
CAS No.: 2648938-85-4
Cat. No.: VC11540739
Molecular Formula: C9H16Cl2N4O2
Molecular Weight: 283.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648938-85-4 |
|---|---|
| Molecular Formula | C9H16Cl2N4O2 |
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | methyl 2-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4O2.2ClH/c1-15-9(14)8-11-6-12-13(8)7-2-4-10-5-3-7;;/h6-7,10H,2-5H2,1H3;2*1H |
| Standard InChI Key | JEZMGKPZAFXGER-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=NN1C2CCNCC2.Cl.Cl |
Introduction
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a complex organic compound that belongs to the triazole class of heterocyclic compounds. It is characterized by its molecular formula and specific chemical structure, which includes a piperidine ring attached to a triazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a precursor or intermediate in the synthesis of pharmaceuticals.
Synthesis and Preparation
The synthesis of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of a piperidine derivative with a triazole precursor, followed by esterification to introduce the methyl group. The dihydrochloride salt is formed by treating the base compound with hydrochloric acid.
Biological Activity and Applications
While specific biological activities of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride are not widely documented, compounds within the triazole class are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The piperidine moiety can also contribute to biological activity by interacting with various receptors.
Research Findings and Future Directions
Research on triazole derivatives often focuses on their potential as bioisosteres for carboxylic acids, which can enhance drug-like properties such as solubility and bioavailability . The incorporation of piperidine rings into these compounds can further modulate their pharmacokinetic profiles.
| Area of Research | Potential Applications |
|---|---|
| Medicinal Chemistry | Antifungal, Antibacterial, Anticancer Agents |
| Bioisosteres | Enhancing Drug-Like Properties |
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